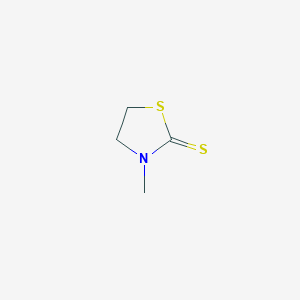

3-Methylthiazolidine-2-thione

Descripción

Historical Context and Evolution in Chemical Synthesis

The synthesis of the broader class of compounds, thiazolidine-2-thiones, has been a subject of study for many years. One of the foundational methods for creating the core thiazolidine (B150603) ring involves the reaction of 3-mercaptoalkylamines with aldehydes or ketones. nih.gov More specifically, 3-methylthiazolidine-2-thione is prepared through the reaction of N-methylethanolamine with carbon disulfide. wikipedia.org

Over time, synthetic methodologies have evolved to improve yield, efficiency, and environmental footprint. Modern approaches include one-pot, multi-component reactions. For instance, a domino alkylation/intramolecular Michael addition sequence involving primary amines, carbon disulfide, and γ-bromocrotonates has been shown to produce thiazolidine-2-thiones in excellent yields. organic-chemistry.org Another contemporary method involves the cycloaddition of aziridines with carbon disulfide, facilitated by lanthanide-based catalysts under mild conditions. organic-chemistry.org These advancements highlight a shift towards greener chemistry principles, such as utilizing water as a solvent and employing catalysts to enhance reaction efficiency. nih.govnih.gov

Significance in Heterocyclic Chemistry and Medicinal Chemistry Scaffolds

Heterocyclic compounds, those containing atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, with a large percentage of biologically active molecules containing at least one such ring. nih.gov The thiazolidine ring system, and specifically its derivatives like thiazolidinones and thiazolidine-2-thiones, are recognized as "privileged scaffolds." nih.govnih.govump.edu.pl This term signifies that the core structure is capable of binding to a wide range of biological targets, making it a valuable starting point for drug discovery.

This compound and its related structures are key components in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comnih.gov The thiazolidinone scaffold, for example, is found in drugs targeting diabetes, inflammation, and cancer. nih.govjuniperpublishers.comresearchgate.net Researchers utilize the thiazolidine-2-thione moiety as a versatile pharmacophore, modifying it to create derivatives with a broad spectrum of pharmacological activities. nih.gov For instance, novel derivatives of thiazolidine-2-thione have been synthesized and evaluated as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia. nih.gov

The significance of this scaffold is also evident in its use for developing agents against microbial and fungal infections, with some derivatives showing promising activity against various strains. researchgate.netnih.gov The ability to make substitutions at different positions on the thiazolidine ring allows chemists to fine-tune the molecule's properties to enhance its interaction with specific biological targets. orientjchem.orgontosight.ai

Overview of Current Research Trends and Challenges

Current research continues to explore the versatility of the this compound scaffold. A significant trend is its application in materials science, where it is used as an accelerator for the vulcanization of chloroprene (B89495) rubbers, offering a potentially less toxic alternative to other accelerators like ethylenethioureas. wikipedia.orgnih.gov

In medicinal chemistry, the focus remains on synthesizing novel derivatives to target a range of diseases. Recent studies have developed thiazolidine-2-thione derivatives as potential xanthine oxidase inhibitors, with one compound showing significantly more potency than the standard drug allopurinol. nih.gov The development of spiro-thiazolidines, complex molecules containing the thiazolidine ring, is another active area, with these compounds showing a wide array of pharmaceutical potential, including anti-HIV and anticancer activities. nih.gov

Despite its utility, challenges remain. A key challenge in synthetic chemistry is the development of more environmentally friendly and efficient ("green") synthesis methods. nih.gov While progress has been made with water-based reactions and reusable catalysts, the pursuit of cleaner reaction profiles and higher atom economy continues. nih.govnih.gov In medicinal applications, a challenge with some thiazolidinone derivatives is their potential to act as "pan-assay interference compounds" (PAINS), which can appear to be active against multiple targets in initial screenings, requiring careful and thorough investigation to confirm selective activity. ump.edu.pl

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-1,3-thiazolidine-2-thione | wikipedia.orgsigmaaldrich.com |

| CAS Number | 1908-87-8 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₄H₇NS₂ | wikipedia.orgchemimpex.com |

| Molecular Weight | 133.24 g/mol | chemimpex.com |

| Appearance | Off-white crystalline powder | chemimpex.comsigmaaldrich.com |

| Melting Point | 58-69 °C | wikipedia.orgsigmaaldrich.com |

| Decomposition Temp. | 306.9 °C | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS2/c1-5-2-3-7-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTLAJIDOSPEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062054 | |

| Record name | N-Methyl-2-thiazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 2-Thiazolidinethione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1908-87-8 | |

| Record name | 3-Methyl-2-thiazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1908-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vulkacit crv | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolidinethione, 3-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolidinethione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-thiazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VULKACIT CRV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX65700J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 3 Methylthiazolidine 2 Thione

Tautomerism and Isomerism in the Thiazolidine-2-thione Core

The thiazolidine-2-thione scaffold is central to the reactivity of this class of compounds. Its potential for tautomerism is a key feature influencing its chemical behavior.

The core structure of thiazolidine-2-thione, which lacks a substituent on the nitrogen atom, exists in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form (2-mercapto-4,5-dihydrothiazole). researchgate.netnih.gov This equilibrium is a classic example of lactam-lactim tautomerism, extended to the thio-analogue.

Thione Form: This form contains a thiocarbonyl group (C=S) and is generally the more stable and predominant tautomer, particularly in the solid state and in polar solvents. researchgate.netnih.gov Computational studies on related heterocyclic thiones, such as 1,2,4-triazole-3-thione, confirm that the thione form is energetically favored in the gas phase. researchgate.net

Thiol Form: This tautomer features an endocyclic imine (C=N) and an exocyclic thiol (S-H) group. It is favored in dilute solutions of nonpolar solvents. nih.gov

The equilibrium is significantly influenced by the solvent. Polar solvents and self-association through hydrogen bonding tend to shift the equilibrium towards the more polar thione form. nih.gov

However, in the specific case of 3-Methylthiazolidine-2-thione , the presence of the methyl group on the nitrogen atom (N-3) precludes the possibility of the conventional thione-thiol tautomerism. The nitrogen atom lacks the necessary proton to transfer to the sulfur atom. Consequently, this compound is "locked" in the thione form, which dictates its subsequent reactivity. This structural feature makes the thiocarbonyl group a primary site for certain chemical reactions, while eliminating pathways that would require the thiol tautomer.

Transformations and Rearrangement Reactions

This compound and its derivatives can undergo several types of transformations, including rearrangements and ring expansions, leading to diverse heterocyclic structures.

The acylation of the thiourea (B124793) moiety is a known reaction for open-chain and some cyclic systems. researchgate.netmdpi.com For instance, N,N'-disubstituted thioureas can be N-acylated, with regioselectivity being influenced by the electronic properties of the substituents. researchgate.net These N-acyl thiourea derivatives are versatile intermediates and have been used as ligands in coordination chemistry. mdpi.comnih.gov

However, for this compound, the nitrogen atom is already part of a cyclic thioureide structure. Further N-acylation at this position is not a commonly reported reaction, as the nitrogen's lone pair is less available.

The subsequent rearrangement of a thiazolidine-2-thione to a thiazolidine-2,4-dione (TZD) is not a standard synthetic route. The synthesis of the TZD core is typically achieved through other methods, such as the reaction of thiourea with an α-halogenated carboxylic acid like monochloroacetic acid, followed by hydrolysis. nih.govmdpi.com Another method involves the Knoevenagel condensation of an appropriate aldehyde with an unsubstituted TZD ring. nih.govnih.gov The conversion of a stable thione into a dione (B5365651) on the same ring is energetically demanding and not a facile transformation.

Similarly, the rearrangement or ring expansion of a thiazolidine (B150603) ring to a six-membered thiazinanedione is not a prominently documented pathway originating from this compound. The synthesis of such six-membered heterocycles typically follows distinct synthetic strategies, such as using isothiourea-catalyzed Michael addition-lactamization protocols with α,β-unsaturated esters to generate iminothiazinanones. researchgate.net

While some rearrangements are uncommon, the thiazolidine-2-thione core can participate in specific ring expansion reactions, particularly when appropriately substituted.

A notable example involves the reaction of 5-methylene-thiazolidine-2-thione with hydrazine (B178648) hydrate. In boiling dioxane, this reaction proceeds via a novel ring-expansion mechanism to yield 6-methyl-1,2,4-triazine-3-thione . researchgate.netiaea.org This transformation demonstrates that the five-membered ring can be converted into a more complex six-membered heterocyclic system.

Another relevant transformation, while not starting from this compound, illustrates a key method for forming related structures. The zinc tetrafluoroborate-mediated ring expansion of trans-aziridine-2-carboxylates with isothiocyanates provides a pathway to cis-2-iminothiazolidines. Current time information in Bangalore, IN. This reaction proceeds via a regio- and stereospecific nucleophilic ring-opening of the activated aziridine (B145994) by the sulfur atom of the isothiocyanate, followed by intramolecular cyclization. This highlights a synthetic route to the thiazolidine ring system via rearrangement of a smaller ring.

Reactions with Nucleophilic Reagents

The electrophilic carbon atom of the thiocarbonyl group (C=S) in this compound is a potential site for attack by nucleophiles.

The reactivity of the thiazolidine-2-thione core with amino nucleophiles can lead to a variety of outcomes, depending on the specific nucleophile and the substitution pattern of the ring.

With hydrazine , the reaction can be complex. As mentioned previously, 5-methylene-thiazolidine-2-thione undergoes a ring expansion to a triazine derivative upon treatment with hydrazine hydrate. researchgate.netiaea.org Studies on the related 5-arylmethylenethiazolidine-2,4-dione system show that reactions with hydrazines can yield different products, including hydrazones and triazin-5-ones, indicating that ring-opening and re-cyclization are common pathways. consensus.app The synthesis of thiosemicarbazides from the reaction of hydrazides with isothiocyanates is also a well-established reaction, showcasing the affinity between these functional groups. mdpi.comnih.gov

The reaction of this compound with simple amines or diamines via aminolysis (nucleophilic attack at the C=S carbon followed by ring opening) is not widely reported in the literature. This suggests that the cyclic thiourea structure possesses considerable stability, and the thiocarbonyl group is less reactive towards aminolysis compared to, for example, a simple thioester. The stability can be attributed to the electronic delocalization within the N-C=S system of the ring.

Reactions involving thiourea as a nucleophile with the this compound ring are also not commonly documented. Thiourea is more frequently used as a starting material for the synthesis of the thiazolidine ring itself. mdpi.comresearchgate.net

The following table summarizes the key reactions discussed:

Interactive Table: Reactivity of this compound and its Core Structure

| Section | Reactant | Nucleophile/Reagent | Product(s) | Reaction Type | Reference(s) |

| 3.1.1 | Thiazolidine-2-thione | (self) | 2-Mercapto-4,5-dihydrothiazole | Tautomerism | researchgate.netnih.govnih.gov |

| 3.2.2 | 5-Methylene-thiazolidine-2-thione | Hydrazine Hydrate | 6-Methyl-1,2,4-triazine-3-thione | Ring Expansion | researchgate.netiaea.org |

| 3.2.2 | trans-Aziridine-2-carboxylate | Isothiocyanate / Zn(BF₄)₂ | cis-2-Iminothiazolidine | Ring Expansion | Current time information in Bangalore, IN. |

| 3.3.1 | 5-Arylmethylenethiazolidine-2,4-dione | Hydrazines | Hydrazones, Triazinones | Nucleophilic Attack / Rearrangement | consensus.app |

Formation of Fused Heterocyclic Systems (e.g., Imidazolidine-2,4-dithiones, Pyrrole-3(2H)-thiones)

The reactivity of the this compound scaffold allows for its potential use as a building block in the synthesis of more complex fused heterocyclic systems. While the direct conversion of this compound into imidazolidine-2,4-dithiones or pyrrole-3(2H)-thiones is not extensively detailed in the surveyed literature, related transformations of similar scaffolds provide insight into potential reaction pathways. For instance, studies on 4,4-disubstituted thiazolidine-2,5-dithiones have shown that reactions with various amino-containing nucleophiles can yield 1-substituted imidazolidine-2,4-dithiones. rsc.org Furthermore, reactions of these same starting materials with enamino nitriles have been reported to produce pyrrole-3(2H)-thiones. rsc.org These examples highlight the reactivity of the thiazolidine ring system towards nucleophilic attack and subsequent rearrangement or cyclization to form fused structures. General synthetic methods for 1,3-thiazolidine-2-thiones often involve reactions of β-amino alcohols or aziridines with carbon disulfide, indicating the versatility of these precursors in heterocyclic synthesis. organic-chemistry.org

Coordination Chemistry and Metal Ion Complexation

This compound has demonstrated a capacity to form stable complexes with various metal ions, underscoring its potential utility in coordination chemistry and catalysis. chemimpex.com The presence of multiple heteroatoms—specifically the exocyclic thione sulfur, the ring sulfur, and the ring nitrogen—provides several potential coordination sites for metal ions.

Chelation Modes with Transition Metals and Main Group Metals

The coordination of this compound and related thiazolidine ligands involves the donation of electron pairs from its sulfur and/or nitrogen atoms to a metal center. While specific studies exhaustively detailing the chelation modes of this compound with a wide array of metals are limited, the behavior of analogous thiazolidine-based ligands provides a predictive framework.

For example, a di(2-methylthiazolidinyl)pyridine ligand has been shown to form a five-coordinate complex with a Zinc(II) center. nsf.gov In other systems, such as a copper(I) complex derived from thiazolidine-2-thione, coordination involves the nitrogen atom, a phosphorus atom from a triphenylphosphine (B44618) ligand, a sulfur atom, and a bromide ion, resulting in a tetrahedral geometry around the Cu(I) ion. researchgate.net Ruthenium complexes containing 1,3-thiazolidine-2-thione have also been synthesized and studied for their biological activity. nih.gov The primary binding site in these thione-containing heterocycles is typically the exocyclic sulfur atom, which is a soft donor and preferentially coordinates to soft or borderline metal ions. The nitrogen atom can also participate in coordination, allowing the ligand to act in either a monodentate or bidentate fashion.

Table 1: Potential Coordination Behavior of this compound

| Potential Donor Atoms | Possible Coordination Modes | Example Metal Ions (from related compounds) |

| Exocyclic Sulfur (S) | Monodentate (S-coordination) | Cu(I), Ru(III) researchgate.netnih.gov |

| Ring Nitrogen (N) | Monodentate (N-coordination) | Zn(II) nsf.gov |

| Exocyclic Sulfur (S) and Ring Nitrogen (N) | Bidentate (N,S-chelation) | General transition metals |

This table is illustrative of potential behaviors based on related structures.

Formation of Charge-Transfer Adducts with Dihalogens and Interhalogens

This compound readily forms charge-transfer (CT) adducts with dihalogens and interhalogens, acting as an electron donor. acs.org The interaction involves the transfer of electron density from the electron-rich thione group to the halogen molecule, which acts as a Lewis acid (σ-acceptor). nih.govlibretexts.org

Detailed structural studies have been conducted on the 1:1 charge-transfer adducts of N-methylthiazolidine-2-thione with iodine monobromide (IBr) and diiodine (I₂). acs.orgsoton.ac.uk Notably, two polymorphic forms of the 1:1 adduct with IBr have been isolated and characterized. acs.org The formation of these adducts is characterized by a nearly linear S···I–X arrangement, where the thione sulfur atom donates to the iodine atom of the dihalogen or interhalogen. acs.orgacs.org The 1:1 adduct formed with I₂ was found to be isostructural with one of the IBr polymorphs. soton.ac.ukacs.org These CT complexes are of interest for understanding non-covalent interactions and their potential role in creating novel solid-state assemblies. researchgate.net

Table 2: Characterized Charge-Transfer Adducts of this compound

| Acceptor Molecule | Stoichiometry (Donor:Acceptor) | Key Structural Feature | Polymorphism |

| Iodine Monobromide (IBr) | 1:1 | S···I–Br interaction | Two polymorphic forms (I and II) isolated soton.ac.ukacs.org |

| Diiodine (I₂) | 1:1 | S···I–I interaction | Isostructural with form I of the IBr adduct soton.ac.ukacs.org |

Intermolecular Interactions in Solid-State Structures (e.g., Halogen Bonding, Hydrogen Bonding)

The solid-state structures of this compound and its adducts are stabilized by a variety of intermolecular interactions, which play a crucial role in defining the crystal packing.

Halogen Bonding: In the charge-transfer adducts with IBr and I₂, the primary interaction between the thione and the halogen molecule (S···I) is classified as a halogen bond. nih.govacs.org Beyond this primary interaction, the crystal packing is further directed by other weak interactions. The different arrangements in the two polymorphs of the IBr adduct are rationalized by different sets of weak halogen···π···halogen interactions. acs.org The propensity of the thione sulfur atom to act as a strong halogen bond acceptor is a well-established principle in the crystal engineering of sulfur-containing heterocycles. rsc.org

Hydrogen Bonding: While the N-methyl group precludes the classic N–H···S or N–H···O hydrogen bonds seen in unsubstituted thiazolidinones, weaker C–H···S and C–H···O/N interactions are significant in directing the molecular assembly. In the crystal packing of one of the 1·IBr adduct polymorphs, intermolecular hydrogen-bonding interactions have been identified. acs.org Studies on related thiazolidine structures confirm the existence and importance of C–H···S and C–H···N intramolecular and intermolecular contacts in their crystal structures. researchgate.net In some complex structures involving thiazolidine rings, N–H···O hydrogen bonds are key to forming larger assemblies. nsf.gov

Other Interactions: In the absence of strong hydrogen bond donors, other weak forces such as C–H···π, π–π stacking, and C–S···π interactions can become dominant in directing the crystal architecture. nih.gov The interplay of these varied weak interactions governs the supramolecular construction and ultimate solid-state properties of materials containing the this compound core.

Table 3: Intermolecular Interactions in the Solid-State Structures of this compound and its Adducts

| Interaction Type | Description | Example System |

| Halogen Bonding | The electrophilic region of a halogen atom (e.g., in IBr) interacts with the nucleophilic thione sulfur (S···I). | 1:1 adducts of this compound with IBr and I₂. nih.govacs.org |

| Hydrogen Bonding | Weak C–H···S and C–H···O/N interactions contribute to crystal packing. | Adducts of this compound; other thiazolidine derivatives. nsf.govacs.orgresearchgate.net |

| Halogen···π···Halogen | Weak interactions between halogen atoms and the π-system of the thiazolidine ring. | Polymorphs of the 1:1 adduct with IBr. acs.org |

| π–π Stacking | Interactions between aromatic or pseudo-aromatic rings. | Can be a contributing factor in related heterocyclic systems. nih.gov |

Applications in Advanced Organic Synthesis

Utilization as Chiral Auxiliaries

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with a high degree of stereoselectivity. Thiazolidine-2-thiones, including 3-methylated derivatives, have been widely employed in this capacity. nih.gov

The N-acyl derivatives of thiazolidine-2-thiones are particularly effective in asymmetric aldol (B89426) reactions. scielo.org.mx These reactions are fundamental for forming carbon-carbon bonds and creating new stereocenters. By attaching an acyl group to the nitrogen of the thiazolidinethione ring, a chiral environment is established that directs the approach of an aldehyde to the enolate, leading to the preferential formation of one diastereomer over another.

For instance, the use of N-azidoacetyl-1,3-thiazolidine-2-thione in aldol additions with aromatic aldehydes, catalyzed by a chiral nickel(II)-Tol-BINAP complex, results in the formation of the corresponding anti α-azido-β-silyloxy adducts with excellent stereocontrol and in high yields. nih.gov This method provides a pathway to enantiomerically pure anti β-hydroxy-α-amino acids. nih.gov The thiazolidinethione scaffold in the resulting adduct can be easily removed, facilitating further transformations. nih.gov

The diastereoselectivity of these aldol reactions can often be controlled by the reaction conditions. For example, the use of titanium tetrachloride and (-)-sparteine (B7772259) can lead to 'Evans syn' aldol adducts with high selectivity, while altering the stoichiometry of the titanium tetrachloride can favor the 'non-Evans syn' adducts. scielo.org.mx This tunability allows for access to different stereoisomers from the same chiral auxiliary. scielo.org.mx

A study on the use of (4S)-benzyl-1,3-thiazolidin-2-one as a chiral auxiliary in aldol reactions with various aromatic aldehydes demonstrated high levels of diastereoselectivity for the 'Evans syn' aldol product. scielo.org.mx The facial selectivity in these additions is believed to proceed through a non-chelated transition state. scielo.org.mxjmcs.org.mx

| Chiral Auxiliary | Reaction Type | Key Reagents | Major Product Stereochemistry | Reported Diastereomeric Ratio (d.r.) or Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| N-azidoacetyl-1,3-thiazolidine-2-thione | Asymmetric Aldol Addition | Chiral Nickel(II)-Tol-BINAP complex, TIPSOTf | anti α-azido-β-silyloxy adduct | High stereocontrol |

| N-propionyl-1,3-thiazolidine-2-thione | Asymmetric Aldol Addition | Titanium tetrachloride, (-)-sparteine, NMP | 'Evans syn' aldol adduct | 97:3 to >99:1 |

| N-propionyl-1,3-thiazolidine-2-thione | Asymmetric Aldol Addition | Titanium tetrachloride (altered stoichiometry) | 'non-Evans syn' aldol adduct | - |

| (4S)-benzyl-1,3-thiazolidin-2-one | Asymmetric Aldol Addition | - | 'Evans syn' aldol product | High diastereoselectivity |

Beyond aldol additions, chiral thiazolidinethiones facilitate other enantioselective carbon-carbon bond-forming reactions. The Lewis acid-mediated cross-coupling reaction of dimethyl acetals with a chiral 1,3-thiazolidine-2-thione-derived titanium enolate has been shown to achieve high stereoselectivities (up to 98% d.e.). nih.gov This reaction yields enantiopure anti α-methyl-β-alkoxy carbonyl compounds. nih.gov

The versatility of thiazolidinethiones as chiral auxiliaries also extends to Michael additions. The addition of organo-copper reagents to chiral enoyl-thiazolidinethiones can proceed with high diastereoselectivity. scielo.org.mx A key advantage of thiazolidinethione auxiliaries is that they are often more easily cleaved compared to their oxazolidinone counterparts. scielo.org.mx

Building Blocks for Complex Molecular Architectures

3-Methylthiazolidine-2-thione and its related structures serve as valuable starting materials or intermediates in the synthesis of more complex and often biologically active molecules. chemimpex.comnih.gov

The thiazolidine-2-thione core is a feature in various compounds with demonstrated biological activity. nih.govnih.gov For example, derivatives of thiazolidine-2-thione have been synthesized and evaluated as novel xanthine (B1682287) oxidase inhibitors, which are relevant for the treatment of hyperuricemia. nih.govnih.gov In one study, a series of thiazolidine-2-thione derivatives were prepared, with some compounds showing potent inhibitory activity against xanthine oxidase. nih.gov

Furthermore, thiazolidine-2-thione derivatives have been investigated as potential antimicrobial agents. A series of 1,3-thiazolidine-2-thione derivatives containing a 5-phenyl-2-furan moiety were synthesized and found to inhibit the type III secretion system of Xanthomonas oryzae, a pathogen that causes leaf blight in rice. nih.gov These compounds were shown to reduce the disease symptoms in vivo. nih.gov The thiazolidine-2-thione scaffold is considered an important organic intermediate in the development of pharmaceuticals and agrochemicals. nih.govchemimpex.com

The structural features of this compound make it a useful precursor in the total synthesis of natural products. While the direct total synthesis of Mycothiazole using this compound is not explicitly detailed in the provided context, the general utility of thiazolidine (B150603) derivatives in the synthesis of complex natural products is well-established. nih.gov For example, the thiazolidinethione moiety can be a key component in building up the carbon skeleton and introducing necessary functional groups. Its relative stability and predictable reactivity make it a reliable building block in multi-step synthetic sequences.

Ligands and Catalysts in Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. While specific examples of this compound itself acting as a ligand are not prevalent in the provided search results, the broader class of thiones has been explored in this context. nih.gov The sulfur atom in the thione group can coordinate to metal centers, influencing the electronic and steric environment of the catalyst.

Enhancement of Catalytic Activity through Metal Complex Formation

The ability of this compound to coordinate with metal ions is a key aspect of its utility in catalysis. The sulfur and nitrogen atoms can act as donor atoms, allowing the molecule to form stable complexes with a variety of transition metals. This complexation can enhance the catalytic activity of the metal center in several ways, including modifying the metal's electronic properties, stabilizing reactive intermediates, and influencing the steric environment around the catalytic site.

The formation of such complexes is anticipated to modulate the reactivity and selectivity of the metal catalyst in synthetic transformations. By altering the ligand sphere, researchers can fine-tune the catalyst's performance for specific reactions like hydrogenations, cross-couplings, or oxidations.

Development of Chiral Catalysts for Asymmetric Transformations

In the realm of asymmetric synthesis, where the selective production of one enantiomer of a chiral molecule is paramount, thiazolidine-2-thiones have been employed as effective chiral auxiliaries. nih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

While this compound itself is achiral, chiral derivatives of the parent compound, thiazolidine-2-thione, are instrumental in developing catalysts for asymmetric transformations. These chiral derivatives are typically synthesized from readily available chiral starting materials like amino acids. For example, N-acyl derivatives of chiral thiazolidine-2-thiones are widely used in asymmetric aldol reactions. scielo.org.mx

A notable example is the direct and asymmetric aldol reaction between N-azidoacetyl-1,3-thiazolidine-2-thione and various aromatic aldehydes. nih.gov This reaction is catalyzed by a chiral Nickel(II)-Tol-BINAP complex. The thiazolidinethione moiety acts as a highly effective chiral auxiliary, directing the stereoselective formation of β-hydroxy-α-amino acid precursors. The reaction proceeds with excellent stereocontrol, yielding the anti aldol adducts in high yields and with high enantiomeric excess. nih.gov

The success of this transformation relies on the ability of the N-acylthiazolidine-2-thione to form a specific, rigid transition state assembly with the chiral nickel catalyst and the aldehyde substrate. This organized assembly dictates the facial selectivity of the nucleophilic attack, leading to the observed high degree of stereocontrol.

Table 1: Asymmetric Nickel-Catalyzed Aldol Reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with Aromatic Aldehydes nih.gov

| Aldehyde (ArCHO) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 4-MeO-C₆H₄CHO | 95 | >99:1 | 99 |

| C₆H₅CHO | 92 | >99:1 | 98 |

| 4-F-C₆H₄CHO | 93 | >99:1 | 99 |

| 4-Cl-C₆H₄CHO | 94 | >99:1 | 99 |

| 4-Br-C₆H₄CHO | 95 | >99:1 | 99 |

| 2-Naphthyl-CHO | 91 | >99:1 | 99 |

This table presents data for the related compound N-azidoacetyl-1,3-thiazolidine-2-thione, illustrating the role of the thiazolidine-2-thione scaffold in asymmetric catalysis.

These findings with derivatives underscore the potential of the thiazolidine-2-thione framework in the design of chiral ligands and catalysts for a wide array of asymmetric transformations, which is a cornerstone of modern pharmaceutical and fine chemical synthesis.

Biological Activities and Mechanistic Understanding

Antimicrobial Properties

3-Methylthiazolidine-2-thione and its derivatives have demonstrated notable antimicrobial effects, positioning them as potential candidates for the development of new therapeutic agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of the parent compound have shown varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 2,3-diaryl-thiazolidin-4-ones, which are structurally related to this compound, have exhibited antibacterial activity against a panel of six Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 0.24 mg/mL. nih.gov In these studies, Salmonella Typhimurium was identified as the most susceptible bacterium, while Staphylococcus aureus was the most resistant. nih.gov Further research on thiazolidine-2,4-dione-based hybrids has also highlighted their potential, with some compounds showing more effective action against Gram-positive strains than standard antibiotics like cefuroxime (B34974) and ampicillin. mdpi.com

A series of novel 2-thiazolylphthalazine derivatives were synthesized and screened for their antimicrobial activity. mdpi.com The results were promising, with some compounds showing potent activity against Salmonella sp., even exceeding that of the reference drug Gentamycin. mdpi.com Generally, these derivatives displayed greater activity against Gram-negative bacteria compared to Gram-positive bacteria and fungi. mdpi.com

Interactive Table: Antibacterial Activity of Thiazolidinone Derivatives

| Compound Type | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative | MIC: 0.008–0.24 mg/mL | nih.gov |

| Thiazolidine-2,4-dione hybrids | Gram-positive strains | More effective than cefuroxime & ampicillin | mdpi.com |

Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of thiazolidinone derivatives is also well-documented. For example, 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives have been tested against a variety of yeasts, including Candida albicans, Candida parapsilosis, Candida guilliermondii, Cryptococcus laurentii, Trichosporon asahii, and Rhodotorula spp. nih.gov The most affected yeasts in this study were Rhodotorula spp and T. asahii. nih.gov

Furthermore, the synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives has yielded compounds with notable fungicidal effects against seven types of agricultural fungi. mdpi.com Specifically, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone demonstrated superior fungicidal activity compared to other synthesized compounds. mdpi.com

Mechanisms of Antimicrobial Action

The antimicrobial action of thiazolidinone derivatives is believed to be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. The design of lipoguanidine compounds, which are hybrids of guanidine (B92328) and fatty acids, aims to leverage this by creating molecules with a polar head and a lipophilic tail that can interfere with the bacterial membrane structure. semanticscholar.org

Another key mechanism is the inhibition of essential bacterial enzymes. For instance, some thiosemicarbazide (B42300) derivatives, which share structural similarities with thiazolidinones, are thought to inhibit bacterial topoisomerases. mdpi.com In the context of plant pathogens, derivatives of 1,3-thiazolidine-2-thione have been shown to target the type III secretion system (T3SS) of Xanthomonas oryzae pv. oryzae, a critical virulence factor in this Gram-negative bacterium. nih.gov By inhibiting the T3SS, these compounds can suppress the expression of genes required for pathogenicity without affecting bacterial growth, thereby reducing disease symptoms. nih.gov

Anticancer Potential

In addition to their antimicrobial properties, thiazolidinone derivatives have emerged as a promising class of compounds in the field of oncology.

Cytotoxic Activity against Diverse Cancer Cell Lines

A ruthenium complex containing 1,3-thiazolidine-2-thione, with the chemical formula [Ru(tzdt)(bipy)(dppb)]PF6, has shown potent cytotoxicity against both solid and hematological cancer cell lines. nih.gov This complex was particularly effective against human hepatocellular carcinoma HepG2 cells, where it reduced clonogenic potential and tumor spheroid growth. nih.gov

Derivatives of thiazolidine-2,4-dione have also been synthesized and evaluated for their anticancer activities. nih.gov One such derivative, 5d (NSC: 768619/1), was found to be active against a full panel of 60 human tumor cell lines. nih.gov It showed significant activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range. nih.gov

Interactive Table: Cytotoxic Activity of Thiazolidinone Derivatives

| Compound | Cancer Cell Line | Activity (GI50/Effect) | Reference |

|---|---|---|---|

| Ruthenium complex with 1,3-thiazolidine-2-thione | HepG2 (Hepatocellular Carcinoma) | Potent cytotoxicity, reduced clonogenic potential | nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Leukemia SR | GI50: 2.04 μM | nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | NCI-H522 (Non-Small Cell Lung Cancer) | GI50: 1.36 μM | nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | COLO 205 (Colon Cancer) | GI50: 1.64 μM | nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | RXF 393 (Renal Cancer) | GI50: 1.15 μM | nih.gov |

Modulatory Effects on Cellular Pathways and Disease Processes

The anticancer effects of these compounds are often linked to their ability to modulate key cellular pathways. The ruthenium complex containing 1,3-thiazolidine-2-thione, for example, was found to interfere with the Akt/mTOR signaling pathway in HepG2 cells. nih.gov It reduced the levels of several key proteins in this pathway, including Akt1 and phospho-mTOR, leading to the induction of both apoptotic and autophagic cell death. nih.gov

Furthermore, some 5-benzylidene-thiazolidine-2,4-diones and their 2-thione analogs have been identified as inhibitors of translation initiation. researchgate.net Their mechanism of action involves the partial depletion of intracellular calcium stores and the strong phosphorylation of eIF2α, a key factor in the integrated stress response that can lead to a shutdown of protein synthesis and cell growth inhibition. researchgate.net

Enzyme Inhibition and Metabolic Modulation

Thiazolidinone-based compounds have been extensively studied for their ability to modulate the activity of various enzymes involved in metabolic pathways. This inhibitory action is central to their potential therapeutic applications in a variety of disorders.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.gov Dysregulation of XO activity can lead to an overproduction of uric acid, resulting in hyperuricemia, a precursor to gout and other related health issues. nih.govwikipedia.org Consequently, inhibitors of XO are a key therapeutic strategy for managing these conditions. wikipedia.org

Derivatives of thiazolidine-2-thione have emerged as promising XO inhibitors. nih.govnih.gov A study focused on synthesizing and evaluating a series of novel thiazolidine-2-thione derivatives identified compounds with potent XO inhibitory activity. nih.govresearchgate.net One particular derivative, compound 6k , demonstrated an IC₅₀ value of 3.56 μmol/L, which is approximately 2.5 times more potent than the established XO inhibitor, allopurinol. nih.govnih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Thiazolidine-2-thione Derivatives

| Compound | IC₅₀ (μmol/L) |

|---|---|

| Thiazolidine-2-thione | 72.15 plos.org |

| Compound 6k | 3.56 nih.govnih.gov |

| Allopurinol (Control) | ~8.9 μmol/L (derived from 2.5x less potency than 6k) nih.govnih.gov |

| Febuxostat (Control) | Noted as a positive control plos.org |

Structure-activity relationship (SAR) analyses revealed that the presence of a phenyl-sulfonamide group is crucial for the XO inhibitory activity of these thiazolidine-2-thione derivatives. nih.govnih.gov Further mechanistic studies, including enzyme inhibition kinetics, determined that compound 6k acts as a mixed-type inhibitor of XO. nih.govnih.gov Molecular docking simulations provided insights into the binding interactions, suggesting that the 4-fluorophenyl-sulfonyl moiety of compound 6k interacts with Gly260 and Ile264 residues in the active site of the enzyme, while the thiazolidinethione portion forms hydrogen bonds with Glu263 and Ser347. nih.govnih.gov These findings highlight the potential of thiazolidine-2-thione derivatives as lead compounds for the development of new treatments for hyperuricemia. nih.govnih.gov

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the activity of this pathway is significantly increased, leading to an accumulation of sorbitol in various tissues. nih.govnih.gov This accumulation is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. nih.govnih.gov Therefore, inhibiting aldose reductase is a key strategy for preventing or mitigating these complications. nih.gov

Thiazolidinone derivatives have been identified as effective aldose reductase inhibitors (ARIs). nih.govnih.gov For instance, a study on new hydrazinecarbothioamides and 4-thiazolidinones bearing an imidazo[2,1-b]thiazole (B1210989) moiety showed that methylation at the 5-position of the thiazolidinone ring positively influenced inhibitory activity. nih.gov Another study focused on 2,4-thiazolidinedione (B21345) (TZD) hybrids, which demonstrated significant AR inhibitory potential. nih.gov The most active hybrid in this study, compound 8b , was found to be a non-competitive inhibitor of human aldose reductase with an IC₅₀ of 0.16 µM. nih.gov

Table 2: Aldose Reductase Inhibitory Activity of Selected Thiazolidinone Derivatives

| Compound Class | Key Structural Feature | Inhibition Details | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole-thiazolidinones | 5-methyl substitution on the thiazolidinone ring | Showed significant inhibition (1.42-9.31%) | nih.gov |

| 2,4-Thiazolidinedione (TZD) hybrids | Benzothiazole and nitro phenacyl moieties | Compound 8b showed non-competitive inhibition with an IC₅₀ of 0.16 µM | nih.gov |

The mechanism of action of these inhibitors involves blocking the active site of aldose reductase, thereby preventing the conversion of glucose to sorbitol and reducing the flux through the polyol pathway. nih.gov This, in turn, helps to prevent the cellular damage caused by sorbitol accumulation. nih.gov

Beyond XO and aldose reductase, the thiazolidine (B150603) scaffold has shown inhibitory activity against other enzymes and metabolic pathways. Thiazolidine-2-thione derivatives are recognized for their diverse biological activities, which also include anticancer, anti-inflammatory, and antifungal properties, suggesting a broader range of enzymatic targets. nih.gov

One notable target is protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the negative regulation of insulin (B600854) signaling. Inhibition of PTP1B is considered a promising therapeutic strategy for type 2 diabetes and obesity. Certain 4-thiazolidinone (B1220212) derivatives have been identified as inhibitors of PTP1B, with some compounds acting as dual inhibitors of both PTP1B and aldose reductase. researchgate.net This dual-targeting capability presents an attractive approach for developing multi-target ligands for the treatment of diabetes and its complications. researchgate.net

Furthermore, some thiazolin-4-one derivatives have been investigated as potential inhibitors of tryptophanyl-tRNA synthetase, an essential enzyme in bacterial protein synthesis, indicating their potential as antibacterial agents. researchgate.net

Other Pharmacological Activities

In addition to enzyme inhibition, this compound and its analogs exhibit other important pharmacological properties, including anti-inflammatory and antioxidant effects.

Inflammation is a complex biological response implicated in numerous diseases. Thiazolidinone derivatives have demonstrated significant anti-inflammatory activity through various mechanisms. nih.govtandfonline.com Studies have shown that these compounds can inhibit key inflammatory mediators and pathways. nih.gov

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are central to the production of pro-inflammatory prostaglandins. mdpi.comnih.gov For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be potent and selective inhibitors of COX-1. mdpi.com Another study on thiazolidinone derivatives bearing a benzenesulfonamide (B165840) moiety identified compounds with pronounced COX-2 inhibitory activity. nih.gov

Furthermore, some thiazolidinone derivatives have been shown to suppress the production of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 by downregulating the nuclear factor-κB (NF-κB) signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The in vivo anti-inflammatory potential of these compounds has been confirmed in models such as the carrageenan-induced rat paw edema assay. tandfonline.comnih.gov The anti-inflammatory effects of thiazolidinediones (TZDs) have also been noted in the context of reducing cardiovascular risk factors associated with type 2 diabetes. nih.gov

Table 3: Anti-inflammatory Mechanisms of Thiazolidinone Derivatives

| Mechanism | Target | Effect | Reference |

|---|---|---|---|

| COX Inhibition | COX-1, COX-2 | Reduced prostaglandin (B15479496) synthesis | mdpi.comnih.gov |

| NF-κB Pathway Inhibition | NF-κB, iNOS, COX-2 | Decreased production of NO and other inflammatory mediators | nih.gov |

| In Vivo Inflammation Models | Carrageenan-induced paw edema | Reduced inflammation | tandfonline.comnih.gov |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of many diseases. Thiazolidinone derivatives have been shown to possess significant antioxidant properties. mdpi.comresearchgate.netnih.gov

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.govresearchgate.netthaiscience.info In these assays, the thiazolidinone derivatives donate a hydrogen atom or an electron to the free radicals, thereby neutralizing them. thaiscience.info

Studies have shown that the antioxidant activity of thiazolidinone derivatives can be influenced by the nature and position of substituents on the thiazolidinone ring. tandfonline.com For instance, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, on an arylidene ring at the 5-position can enhance antioxidant activity. tandfonline.com In contrast, some studies have found that N-alkylation of the lactam nitrogen in the thiazolidinone ring, especially with the incorporation of electron-donating methoxy groups, can significantly improve antioxidant activity. researchgate.net Some thiazolin-4-one derivatives have even exhibited better antiradical activity than standard antioxidants like ascorbic acid and trolox (B1683679) in these assays. researchgate.net

Table 4: Antioxidant Activity of Thiazolidinone Derivatives

| Assay | Principle | Observation | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom to the DPPH radical. | Several thiazolidinone derivatives show potent scavenging activity. | nih.govresearchgate.netthaiscience.info |

| ABTS Radical Cation Scavenging | Measures the ability to scavenge the ABTS radical cation. | Thiazolin-4-ones demonstrated better activity than some standard antioxidants. | researchgate.netmdpi.comnih.govresearchgate.net |

Antidiabetic Activity and α-Glucosidase Inhibition

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a well-established strategy for managing type 2 diabetes. While research on this compound itself is limited, extensive studies have been conducted on its structural analogs, particularly thiazolidine-2,4-dione derivatives, revealing potent antidiabetic properties.

A series of synthesized thiazolidine-2,4-dione derivatives demonstrated significantly stronger α-glucosidase inhibitory activity than the standard drug, acarbose (B1664774). nih.gov The IC50 values for these compounds ranged from 0.52 ± 0.06 µM to 9.31 ± 0.96 µM, whereas acarbose has an IC50 of 654.35 ± 65.81 µM. nih.gov Further investigation into the mechanism of the most potent of these derivatives, compound C23, identified it as a reversible, mixed-type inhibitor. nih.gov Spectroscopic analysis suggested that the binding of C23 to α-glucosidase induces conformational changes in the enzyme, leading to its inhibition. nih.gov

Similarly, another study focusing on thiazolidine-2,4-dione and rhodanine (B49660) derivatives found that most of the synthesized compounds exhibited potent inhibitory activity, with IC50 values between 5.44 ± 0.13 µM and 50.45 ± 0.39 µM, again comparing favorably to acarbose (IC50 = 817.38 ± 6.27 µM). rsc.orgnih.gov Compound 6k from this series was identified as the most active, with an IC50 value of 5.44 ± 0.13 µM. rsc.orgnih.gov These findings underscore the potential of the thiazolidinone scaffold in developing novel and effective α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Thiazolidine Derivatives

| Compound/Drug | Type | IC50 Value (µM) | Source |

|---|---|---|---|

| Acarbose | Standard | 654.35 ± 65.81 | nih.gov |

| Acarbose | Standard | 817.38 ± 6.27 | rsc.orgnih.gov |

| Compound C23 | Thiazolidine-2,4-dione Derivative | 0.52 ± 0.06 | nih.gov |

| Compound 6k | Rhodanine Derivative | 5.44 ± 0.13 | rsc.orgnih.gov |

| Compound 6h | Rhodanine Derivative | 6.59 ± 0.15 | rsc.orgnih.gov |

| Compound 6b | Rhodanine Derivative | 7.72 ± 0.16 | rsc.orgnih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of compounds in inhibiting the α-glucosidase enzyme. A lower IC50 value signifies higher potency.

Neuroprotective Effects

The neuroprotective potential of the thiazolidine scaffold has been demonstrated through various derivatives, which show promise in mitigating neuronal damage associated with oxidative stress and inflammation. nih.gov These properties are crucial in the context of neurodegenerative diseases and ischemic brain injury.

One notable derivative, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, has shown significant neuroprotective effects against ischemia-induced neuronal damage. In animal models of transient forebrain ischemia, administration of this compound effectively prevented the death of neurons in the hippocampal CA1 region. Its protective mechanism is attributed to its antioxidant actions; the compound was found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde, a marker of lipid peroxidation. Furthermore, it attenuated the ischemia-induced decrease in the levels of the endogenous antioxidant glutathione (B108866) and the activity of key antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase.

The broader class of thiazolidine derivatives, including thiazolidine-4-carboxylic acid derivatives, also exhibit neuroprotective properties by countering oxidative stress and neuroinflammation. nih.gov They can modulate inflammatory pathways, such as the NF-κB and NLRP3 cascades, which are often overactive in neurodegenerative conditions. nih.gov

Table 2: Neuroprotective Effects of a 3-Methylthiazolidine Derivative on Ischemia-Induced Oxidative Stress Markers

| Biomarker | Effect of Ischemia | Effect of Treatment with Thiazolidine Derivative | Source |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Reduced | |

| Malondialdehyde (MDA) | Increased | Reduced | |

| Glutathione (GSH) | Decreased | Attenuated Reduction | |

| Superoxide Dismutase (SOD) Activity | Decreased | Attenuated Reduction | |

| Catalase Activity | Decreased | Attenuated Reduction |

| Glutathione Peroxidase (GPx) Activity | Decreased | Attenuated Reduction | |

This table summarizes the impact of treatment with 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride on key biomarkers of oxidative stress in a model of brain ischemia.

Antitubercular and Antiprotozoal Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. The thiazolidin-4-one scaffold has been identified as a promising starting point for the design of such agents.

Recent research has focused on synthesizing and evaluating various thiazolidinone derivatives for their antimycobacterial activity. A series of pyrimidine-linked thiazolidinedione derivatives displayed excellent activity, with Minimum Inhibitory Concentration (MIC) values against the Mtb H37Rv strain ranging from 0.22 to 10.91 µM. nih.gov Notably, compounds featuring electron-withdrawing groups, such as trifluoromethyl, showed enhanced potency. Two compounds in this series, 79g (MIC = 0.22 µM) and 79j (MIC = 0.32 µM), were more potent than the first-line drug isoniazid (B1672263) (MIC = 0.35 µM). nih.gov

Another study on 2-iminothiazolidin-4-one derivatives also reported promising results, with the majority of tested compounds showing excellent activity (MIC = 1.6 µg/mL), which was comparable to isoniazid and superior to other standard drugs like pyrazinamide (B1679903) and ethambutol. nih.gov These findings highlight the significant potential of modifying the thiazolidinone core to develop potent new drugs for tuberculosis.

Information regarding the antiprotozoal activity of this compound or its direct derivatives is limited within the reviewed scientific literature. The primary research focus has been on its antibacterial, antifungal, and other therapeutic applications. nih.gov

Table 3: Antitubercular Activity of Thiazolidinone Derivatives against M. tuberculosis H37Rv

| Compound/Drug | Type | MIC Value | Source |

|---|---|---|---|

| Isoniazid | Standard Drug | 0.35 µM | nih.gov |

| Pyrazinamide | Standard Drug | >3.12 µg/mL | nih.gov |

| Ethambutol | Standard Drug | >3.12 µg/mL | nih.gov |

| Compound 79g | Pyrimidine-linked Thiazolidinedione | 0.22 µM | nih.gov |

| Compound 79j | Pyrimidine-linked Thiazolidinedione | 0.32 µM | nih.gov |

| Compound 79i | Pyrimidine-linked Thiazolidinedione | 0.71 µM | nih.gov |

| 2-Iminothiazolidin-4-ones (General) | Thiazolidinone Derivative | 1.6 µg/mL | nih.gov |

This table displays the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis. A lower MIC value indicates greater potency.

An in-depth analysis of the chemical compound this compound reveals a complex interplay between its structural features and biological activity. This article explores the structure-activity relationship (SAR) studies of this compound, focusing on the impact of various chemical modifications.

Structure Activity Relationship Sar Studies

The biological activity of 3-Methylthiazolidine-2-thione and its analogs is intricately linked to their molecular structure. SAR studies have been instrumental in elucidating how different functional groups and their positions on the thiazolidine (B150603) ring influence the compound's potency and selectivity.

Computational Chemistry and Advanced Spectroscopic Characterization

Solid-State Structural Analysis

To understand the precise three-dimensional arrangement of atoms and how molecules pack together in a crystalline solid, X-ray diffraction is the definitive method.

Single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the molecular structure of 3-Methylthiazolidine-2-thione in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, offering a detailed geometric portrait of the molecule. Studies have utilized XRD to determine the phase composition, cell parameters, and crystal structure of the compound. nih.gov

An XRD analysis reveals the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. For the this compound molecule itself, key structural parameters obtained include the exact length of the C=S double bond and the C-N and C-S bonds within the five-membered ring. The analysis also clarifies the planarity or conformation of the thiazolidine (B150603) ring. Furthermore, XRD elucidates the nature of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern how the molecules are arranged in the crystal lattice. nih.govrsc.org

Thermal Analysis Methods

Thermal analysis techniques are pivotal in determining the stability and decomposition profile of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of this compound. While specific TGA data for this compound is not extensively available in public literature, the thermal decomposition of related sulfur-nitrogen heterocycles suggests a multi-stage decomposition process. sigmaaldrich.comsigmaaldrich.com Typically, the initial mass loss corresponds to the cleavage of the weaker bonds in the molecule, followed by the breakdown of the heterocyclic ring at higher temperatures. mdpi.com The decomposition is an endothermic process, as heat is required to break the chemical bonds. nih.gov

| Analytical Technique | Information Obtained | Relevance to this compound |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures, and residual mass. | Determines the temperature at which the compound begins to degrade and the pattern of its decomposition. |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, and other phase transitions. | Confirms the melting point and provides data on the energy required for this phase change. |

Electrochemical Characterization

Electrochemical methods are employed to understand the redox behavior of a molecule, which is particularly relevant for compounds like this compound that can participate in electron transfer reactions, especially when complexed with metal ions.

Cyclic Voltammetry (CV) is a powerful electrochemical technique for studying the redox properties of species in solution. arkat-usa.org While there is a lack of specific studies on the cyclic voltammetry of metal complexes of this compound, the electrochemical behavior of related thiazolidine and thione compounds provides a basis for understanding its potential redox activity. sigmaaldrich.comresearchgate.net The thione group (C=S) and the sulfur and nitrogen heteroatoms can act as coordination sites for metal ions.

In a hypothetical metal complex of this compound, CV could be used to probe the oxidation and reduction potentials of the metal center and to assess the electronic influence of the ligand on the metal's redox properties. The voltammogram would reveal whether the redox processes are reversible, quasi-reversible, or irreversible, providing insights into the stability of the different oxidation states of the metal complex. For instance, studies on related thiazine (B8601807) dyes have shown that the electrochemical behavior is sensitive to the molecular structure and the electrode material used. sigmaaldrich.com The redox behavior of such complexes is crucial for their application in catalysis, sensing, and materials science. arkat-usa.org

| Parameter | Description | Significance in CV of Metal Complexes |

| Anodic Peak Potential (Epa) | The potential at which oxidation occurs. | Indicates the ease of removing an electron from the metal complex. |

| Cathodic Peak Potential (Epc) | The potential at which reduction occurs. | Indicates the ease of adding an electron to the metal complex. |

| Peak Separation (ΔEp) | The difference between Epa and Epc. | Provides information about the reversibility of the redox process. |

| Peak Current Ratio (Ipa/Ipc) | The ratio of the anodic to cathodic peak currents. | A ratio of unity is indicative of a stable redox couple. |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular properties and behavior at the atomic level.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atomic interactions and chemical bonds. Although no specific QTAIM studies on this compound have been reported, this method could be applied to analyze the nature of the chemical bonds within the molecule, including the C-S, C-N, and C=S bonds.

QTAIM analysis would involve calculating the electron density and its Laplacian to identify bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and the sign of the Laplacian (∇²ρ), would characterize the interactions. For example, a shared interaction (covalent bond) is typically characterized by a negative Laplacian, indicating a concentration of electron density between the nuclei. In contrast, closed-shell interactions (like ionic bonds or van der Waals forces) show a positive Laplacian. This analysis would be particularly useful in understanding the electronic nature of the thiazolidine ring and the thione group.

Molecular orbital (MO) calculations are fundamental to understanding the electronic structure and reactivity of molecules. Semi-empirical methods like the Modified Neglect of Diatomic Overlap (MNDO) provide a computationally efficient way to study larger molecules. While specific MNDO calculations for this compound are not present in the reviewed literature, such calculations would yield valuable information.

MNDO calculations could be used to determine the molecule's geometry, heat of formation, dipole moment, and ionization potential. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity, with a smaller gap suggesting higher reactivity. These computational approaches are invaluable for predicting the behavior of molecules and for designing new compounds with desired properties.

| Computational Method | Key Outputs | Insights for this compound |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density topology, bond critical points, nature of chemical bonds. | Characterization of covalent and non-covalent interactions within the molecule. |

| Molecular Orbital Calculations (MNDO) | Optimized geometry, HOMO-LUMO energies, molecular properties. | Prediction of electronic structure, reactivity, and spectroscopic properties. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a target protein. This information is crucial for understanding the potential biological activity of a compound.

Molecular Docking Analysis

A molecular docking study for this compound would involve the computational prediction of its binding pose and affinity within the active site of a relevant biological target. Key parameters from such a study would include:

Binding Energy (kcal/mol): A measure of the strength of the interaction between the ligand and the target.

Interacting Residues: The specific amino acid residues in the target protein that form bonds or have close contacts with the ligand.

Types of Interactions: The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A hypothetical data table for such an analysis is presented below.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Data Not Available | N/A | N/A | N/A |

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics simulations would be used to study the stability of the ligand-protein complex over time in a simulated physiological environment. This analysis provides insights into the dynamic behavior of the complex and can confirm the stability of the interactions predicted by docking. The primary output would be the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period.

A representative data table for molecular dynamics simulation results is shown below.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Stability of Complex |

| Data Not Available | N/A | N/A | N/A |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis helps in understanding the packing of molecules and the nature and proportion of different types of intermolecular contacts.

The key outputs of a Hirshfeld surface analysis include:

dnorm Surface: A surface that maps the normalized contact distances, highlighting regions of significant intermolecular interactions.

2D Fingerprint Plots: These plots summarize the distribution of intermolecular contacts, with different regions corresponding to specific types of interactions (e.g., H···H, S···H, C···H).

The percentage contributions of various intermolecular contacts for this compound would be presented in a table, as shown hypothetically below.

| Interaction Type | Contribution (%) |

| H···H | Data Not Available |

| S···H / H···S | Data Not Available |

| C···H / H···C | Data Not Available |

| N···H / H···N | Data Not Available |

| Other | Data Not Available |

The lack of specific experimental or computational data for this compound in these advanced areas underscores a gap in the current scientific literature and presents an opportunity for future research to explore the rich molecular interactions and potential applications of this compound.

Future Research Directions and Translational Perspectives

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 3-Methylthiazolidine-2-thione is ripe for chemical modification to enhance its biological effects. Future research will likely focus on creating new derivatives by introducing various functional groups at different positions on the thiazolidine (B150603) ring. A key strategy involves synthesizing derivatives that can act as anti-virulence agents. For instance, a series of 1,3-thiazolidine-2-thione derivatives incorporating a 5-phenyl-2-furan moiety were designed to target bacterial pathogens. nih.gov

Structure-activity relationship (SAR) studies on analogous thiazolidine-2-thione derivatives have shown that N-acyl substitution and the presence of 4-alkyl groups can significantly enhance antifungal activity. researchgate.net Future derivatization could explore a wide range of substituents to modulate properties like solubility, stability, and target affinity. One promising approach involves a multicomponent reaction of primary amines, carbon disulfide, and γ-bromocrotonates, which efficiently produces diverse thiazolidine-2-thiones. organic-chemistry.org

Table 1: Potential Derivatization Strategies for this compound

| Strategy | Rationale | Potential Outcome |

| Introduction of Phenyl-Furan Moieties | To mimic structures of known anti-virulence agents. | Inhibition of bacterial virulence factors like the Type III Secretion System (T3SS). nih.gov |

| N-Acyl Substitution | To increase lipophilicity and cell membrane penetration. | Enhanced antifungal and antimicrobial activity. researchgate.net |

| Addition of 4-Alkyl Groups | To alter steric and electronic properties for better target fit. | Improved bioactivity against various pathogens. researchgate.net |

| Multicomponent Reactions | To rapidly generate a diverse library of derivatives for screening. | Discovery of novel compounds with unexpected biological activities. organic-chemistry.org |

Exploration of New Biological Targets and Therapeutic Applications

While this compound is already used as a precursor for fungicides and herbicides, its therapeutic potential is an expanding area of research. chemimpex.com A significant future direction is the development of derivatives that target specific virulence factors in pathogenic bacteria, rather than killing the bacteria outright. This approach could reduce the selective pressure that leads to antibiotic resistance. A notable target is the Type III Secretion System (T3SS), a highly conserved virulence factor in many Gram-negative bacteria. nih.gov Derivatives of 1,3-thiazolidine-2-thione have been shown to suppress the expression of the T3SS in Xanthomonas oryzae pv. oryzae (Xoo), the pathogen that causes rice leaf blight, thereby reducing disease symptoms without affecting bacterial growth. nih.gov

Beyond antimicrobial applications, the thiazolidine scaffold is present in compounds investigated for a range of diseases. Analogs such as 3,5-disubstituted-thiazolidine-2,4-diones have been identified as potential anticancer agents that inhibit the Raf/MEK/ERK and PI3K/Akt signaling pathways. nih.gov Other related thione derivatives have been studied as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. nih.gov This suggests that derivatives of this compound could be explored for their potential as anticancer agents. Further research could also delve into its role in enzyme inhibition and the modulation of metabolic pathways, potentially leading to treatments for metabolic disorders. chemimpex.com

Integration of Green Chemistry Principles in Synthesis and Application

Future synthesis of this compound and its derivatives will increasingly incorporate the principles of green chemistry to minimize environmental impact. This involves designing processes that reduce waste, use less hazardous chemicals, and are more energy-efficient.

Promising green synthesis routes for related thiazolidine compounds have already been developed. These include one-pot, multicomponent reactions that proceed smoothly in water at ambient temperature, offering high yields and simplifying purification. researchgate.netnih.gov Microwave-assisted synthesis has also been shown to be an effective method for producing thiazolidinone derivatives, often leading to shorter reaction times and cleaner products compared to conventional heating. umsida.ac.id Another innovative approach is the use of deep eutectic solvents (DES), which can act as both the solvent and catalyst, eliminating the need for volatile and often toxic organic solvents. nih.gov The original synthesis of this compound itself is a relatively straightforward reaction between N-methylethanolamine and carbon disulfide, which aligns with the green chemistry principle of atom economy. wikipedia.org

Table 2: Green Chemistry Approaches for Thiazolidine Synthesis

| Green Chemistry Principle | Application to Thiazolidine Synthesis | Reference |

| Safer Solvents | Using water as a reaction medium instead of hazardous organic solvents. | researchgate.netnih.gov |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. | umsida.ac.id |

| Catalysis | Utilizing deep eutectic solvents (DES) or β-cyclodextrin-SO3H as recyclable and efficient catalysts. | nih.govnih.gov |